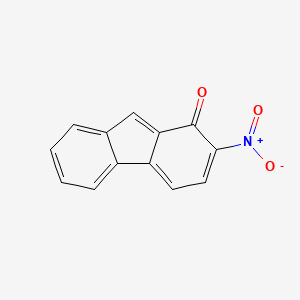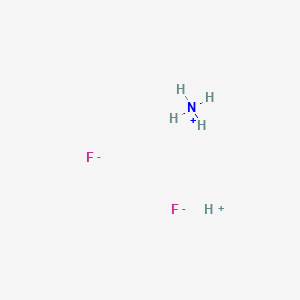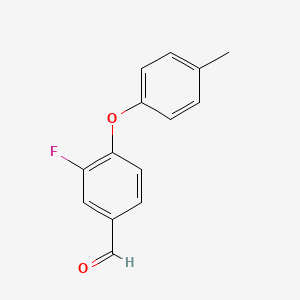
Paulomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paulomycin A is a glycosylated antibiotic produced by the bacterium Streptomyces paulus. It is part of the paulomycin family, which includes several related compounds. This compound is characterized by its unique paulic acid moiety and has shown significant antibacterial and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Paulomycin A is biosynthesized by Streptomyces paulus through a complex pathway involving multiple enzymes. The biosynthesis pathway includes the incorporation of deoxysugars such as D-allose and L-paulomycose, and the formation of the paulic acid moiety . The pathway involves glycosyltransferases, acyltransferases, aminotransferases, and sulfotransferases .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces paulus under controlled conditions. Optimization of fermentation parameters, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions: Paulomycin A undergoes various chemical reactions, including glycosylation, acylation, and oxidation .
Common Reagents and Conditions:
Glycosylation: Involves glycosyltransferases and deoxysugar donors.
Acylation: Utilizes acyltransferases and acyl-CoA donors.
Oxidation: Requires oxidases and molecular oxygen.
Major Products: The major products formed from these reactions include various paulomycin derivatives with modifications in the deoxysugar moieties .
Wissenschaftliche Forschungsanwendungen
Paulomycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation and acylation reactions.
Biology: Investigated for its role in bacterial metabolism and secondary metabolite production.
Medicine: Explored for its antibacterial and antitumor properties.
Wirkmechanismus
Paulomycin A exerts its effects by inhibiting bacterial cell wall synthesis. It targets the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death . The compound also interferes with DNA replication and protein synthesis in tumor cells, contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Paulomycin A is unique due to its paulic acid moiety and glycosylation pattern. Similar compounds include:
Paulomycin B: Another member of the paulomycin family with similar antibacterial properties.
Paulomycin E: Differentiated by its specific deoxysugar moieties.
Paulomycin G: A novel derivative lacking the paulomycose moiety, with cytotoxic activity against tumor cell lines.
This compound stands out due to its specific structure-activity relationships and its potential for generating novel derivatives through combinatorial biosynthesis .
Eigenschaften
CAS-Nummer |
81988-77-4 |
|---|---|
Molekularformel |
C34H46N2O17S |
Molekulargewicht |
786.8 g/mol |
IUPAC-Name |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21-,22-,25+,26+,27-,29+,33+,34-/m0/s1 |
InChI-Schlüssel |
VVGJRYRHYMYFCV-DCKDIENKSA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](O[C@H](C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C(=C/C)/N=C=S)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Kanonische SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


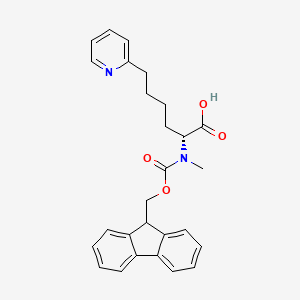

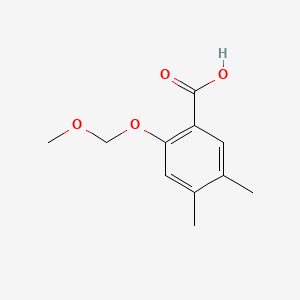
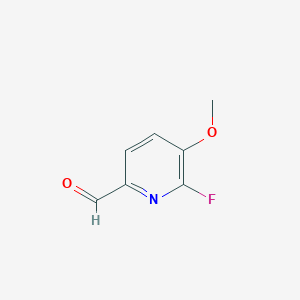
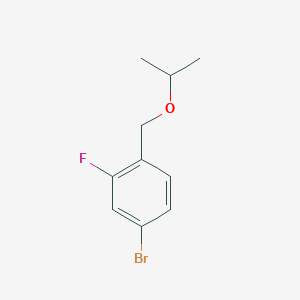
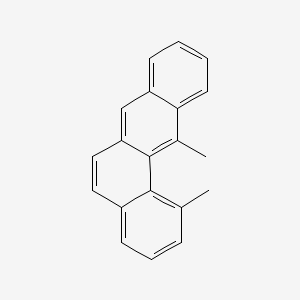

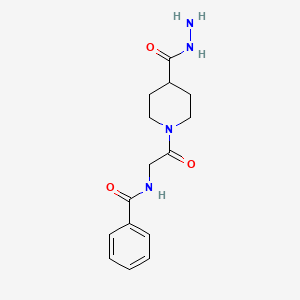
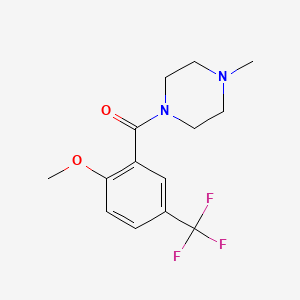
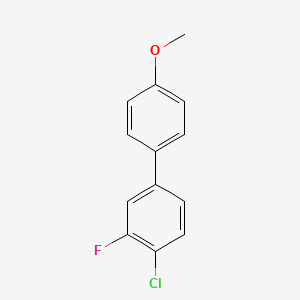
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
